molecular formula C9H10ClN3O B6266680 2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride CAS No. 932026-51-2

2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride

Cat. No. B6266680
CAS RN: 932026-51-2
M. Wt: 211.6
InChI Key:
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Description

The compound “2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride” is a type of organic compound, likely containing a quinazolinone group. Quinazolinones are a class of organic compounds with a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride” would likely involve a quinazolinone core, which is a bicyclic compound containing a benzene ring fused to a nitrogen-containing pyrimidine ring .


Chemical Reactions Analysis

Again, while specific reactions involving “2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride” are not available, compounds with similar structures are known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride” would depend on its specific structure. For example, similar compounds like metformin hydrochloride have been studied for their physicochemical properties .

Safety and Hazards

The safety and hazards associated with “2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride” would depend on its specific properties. As a general rule, handling of chemical substances should always be done with appropriate safety measures .

Future Directions

The future directions in the study of “2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride” and similar compounds could involve further exploration of their potential biological activities and applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(aminomethyl)-3,4-dihydroquinazolin-4-one hydrochloride involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-ethyl-3-nitro-4-quinazolinone, which is then reduced to 2-ethyl-3-amino-4-quinazolinone. The resulting compound is then reacted with formaldehyde to form 2-(aminomethyl)-3,4-dihydroquinazolin-4-one, which is then converted to its hydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "ethyl alcohol", "formaldehyde", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide and ethyl alcohol to form 2-ethyl-3-nitro-4-quinazolinone.", "Step 2: Reduce 2-ethyl-3-nitro-4-quinazolinone using ammonium chloride and iron powder to form 2-ethyl-3-amino-4-quinazolinone.", "Step 3: React 2-ethyl-3-amino-4-quinazolinone with formaldehyde in the presence of hydrochloric acid to form 2-(aminomethyl)-3,4-dihydroquinazolin-4-one.", "Step 4: Convert 2-(aminomethyl)-3,4-dihydroquinazolin-4-one to its hydrochloride salt form using hydrochloric acid." ] }

CAS RN

932026-51-2

Molecular Formula

C9H10ClN3O

Molecular Weight

211.6

Purity

95

Origin of Product

United States

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